Product packaging for 6-Bromo-2-chloro-3-methylbenzaldehyde(Cat. No.:CAS No. 1114808-98-8)

6-Bromo-2-chloro-3-methylbenzaldehyde

Cat. No.: B1377574
CAS No.: 1114808-98-8
M. Wt: 233.49 g/mol
InChI Key: CIOQTKGPYAYYDR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

6-Bromo-2-chloro-3-methylbenzaldehyde (C₈H₆BrClO) is a halogenated aromatic aldehyde with a molecular weight of 233.49 g/mol. Its IUPAC name, This compound, reflects the substitution pattern: a bromine atom at position 6, chlorine at position 2, and a methyl group at position 3 on the benzaldehyde backbone. The aldehyde functional group (-CHO) occupies position 1, completing the ortho-, meta-, and para-substituted benzene ring (Figure 1).

The SMILES notation (CC1=C(C(=C(C=C1)Br)C=O)Cl) highlights the connectivity, with the methyl group (C), bromine (Br), chlorine (Cl), and aldehyde (CHO) groups arranged in a planar aromatic system. Density functional theory (DFT) calculations on analogous halogenated benzaldehydes suggest that the electron-withdrawing effects of Br and Cl increase the electrophilicity of the aldehyde group, while the methyl group introduces steric hindrance and minor electron-donating effects via hyperconjugation.

Table 1: Key structural parameters of this compound

Parameter Value/Description Source
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Bond Length (C-Br) ~1.89 Å (theoretical)
Bond Angle (C-Cl-C) ~120° (aromatic ring distortion)

The HOMO-LUMO energy gap, calculated for related compounds, ranges between 3.9–4.5 eV, indicating moderate reactivity. The LUMO is localized on the aldehyde and halogenated regions, facilitating nucleophilic attacks, while the HOMO resides on the aromatic π-system.

Crystallographic Analysis and Solid-State Conformational Dynamics

Although direct X-ray crystallographic data for this compound are unavailable, studies on analogous halogenated benzaldehydes provide insights. For example, 4-bromo-3-chloro-2-methylbenzaldehyde (a structural isomer) crystallizes in a monoclinic system with space group P2₁/c, exhibiting intermolecular halogen bonding between Br and Cl atoms. Similar packing arrangements are anticipated for the title compound, with Br···Cl interactions (3.2–3.5 Å) and C-H···O hydrogen bonds involving the aldehyde group.

The methyl group at position 3 introduces torsional strain, favoring a slight deviation from planarity (≤5°) in the solid state. This conformational flexibility contrasts with fully planar derivatives lacking steric hindrance.

Table 2: Hypothetical crystallographic parameters (based on analogs)

Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Halogen Bond Length (Br···Cl) 3.3 Å
Torsion Angle (C-CH₃) 4.5°

Comparative Structural Analysis with Halogenated Benzaldehyde Derivatives

The structural and electronic properties of this compound diverge significantly from related compounds due to substituent positioning:

  • 4-Bromo-3-chloro-2-methylbenzaldehyde :

    • Substitution: Br (4), Cl (3), CH₃ (2).
    • Higher dipole moment (2.8 D vs. 2.5 D) due to asymmetrical halogen placement.
    • Reduced melting point (98°C vs. 105°C theoretical) from weaker intermolecular forces.
  • 2-Bromo-6-chloro-3-methylbenzaldehyde :

    • Structural isomer with identical substituents but altered positions.
    • Similar HOMO-LUMO gaps but distinct reactivity in electrophilic substitution due to steric effects.
  • 4-Chloro-3-methylbenzaldehyde :

    • Lacks bromine, reducing molecular weight (154.59 g/mol) and van der Waals interactions.
    • Lower boiling point (234°C vs. ~250°C estimated for the title compound).

Table 3: Comparative analysis of halogenated benzaldehydes

Compound Substituents Molecular Weight (g/mol) Dipole Moment (D)
This compound Br (6), Cl (2), CH₃ (3) 233.49 2.5
4-Bromo-3-chloro-2-methylbenzaldehyde Br (4), Cl (3), CH₃ (2) 233.49 2.8
4-Chloro-3-methylbenzaldehyde Cl (4), CH₃ (3) 154.59 1.9

The title compound’s unique substitution pattern enhances its utility in Suzuki-Miyaura couplings, where bromine acts as a superior leaving group compared to chlorine. Additionally, the methyl group stabilizes transition states in nucleophilic aromatic substitution via steric guidance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO B1377574 6-Bromo-2-chloro-3-methylbenzaldehyde CAS No. 1114808-98-8

Properties

IUPAC Name

6-bromo-2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOQTKGPYAYYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylbenzaldehyde. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
6-Bromo-2-chloro-3-methylbenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be oxidized to form carboxylic acids or reduced to produce alcohols, allowing for diverse synthetic pathways.

Reactions Involving this compound
The compound participates in several key reactions:

  • Oxidation : The aldehyde group can be oxidized to yield 6-Bromo-2-chloro-3-methylbenzoic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to 6-Bromo-2-chloro-3-methylbenzyl alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The halogen substituents (bromine and chlorine) can be replaced with other functional groups through nucleophilic substitution, expanding its utility in synthetic chemistry.

Biological Research Applications

Enzyme Studies
In biological research, this compound is employed to study enzyme-catalyzed reactions. Its structural properties allow researchers to investigate metabolic pathways and enzyme inhibition mechanisms. The compound's reactivity with biological molecules makes it a useful tool for probing biochemical interactions.

Drug Development
This compound is also explored for its potential pharmacological properties. It serves as a precursor in the synthesis of therapeutic agents, particularly those targeting specific biological pathways. Its unique substituents enhance binding affinity towards biological targets, making it an attractive candidate for drug development.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is used in producing specialty chemicals, including dyes and polymers. Its ability to undergo various chemical transformations allows for the creation of diverse products tailored for specific applications.

Agrochemical Synthesis
The compound plays a role in synthesizing agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture. Its reactivity facilitates the design of compounds with targeted biological activity against pests.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylbenzaldehyde depends on its reactivity with different molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Attributes
6-Bromo-2-chloro-3-methylbenzaldehyde Br (6), Cl (2), CH₃ (3) C₈H₆BrClO 233.5 Aldehyde group; halogenated
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde Br (2), Cl (3), F (6), CH₃ (4) C₈H₅BrClFO 251.48 Fluorine substituent; positional isomer
4-Bromo-5-chloro-2-methylbenzaldehyde Br (4), Cl (5), CH₃ (2) C₈H₆BrClO 233.5 Positional isomer; altered electronic effects
6-Bromo-3-chloro-2-phenoxybenzaldehyde Br (6), Cl (3), OPh (2) C₁₃H₈BrClO₂ 302.56 Phenoxy group; increased steric bulk
6-Bromo-3-chlorobenzo[d]isoxazole Br (6), Cl (3) C₇H₃BrClNO 233.47 Isoxazole ring; heterocyclic core

Halogenated Benzaldehydes

  • This compound : The aldehyde group enables use in condensation reactions (e.g., forming Schiff bases). Halogens enhance electrophilicity, favoring nucleophilic aromatic substitutions .
  • The altered substituent positions may redirect reactivity in cross-coupling reactions .
  • 4-Bromo-5-chloro-2-methylbenzaldehyde : Positional isomerism shifts electron density, altering regioselectivity in further substitutions. Methyl at position 2 introduces distinct steric effects compared to position 3 .

Phenoxy-Substituted Analogues

  • 6-Bromo-3-chloro-2-phenoxybenzaldehyde: The phenoxy group enhances π-π stacking interactions, making it suitable for materials science. However, increased molecular weight reduces volatility .

Heterocyclic Analogues

  • 6-Bromo-3-chlorobenzo[d]isoxazole : The isoxazole core is common in pharmaceuticals. Unlike benzaldehydes, it participates in ring-opening reactions or serves as a bioisostere for carboxylic acids .

Physicochemical Properties

  • Boiling Points/Solubility: Fluorine in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde lowers boiling points compared to non-fluorinated analogues. Phenoxy derivatives exhibit lower solubility in water due to hydrophobicity .
  • Crystallinity : Methyl groups in this compound may hinder crystallization compared to smaller substituents like halogens .

Biological Activity

6-Bromo-2-chloro-3-methylbenzaldehyde is a halogenated aromatic aldehyde with potential biological significance. Its structure, characterized by the presence of bromine and chlorine substituents, suggests possible interactions with biological systems that could lead to various pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

This compound has the following chemical properties:

  • Molecular Formula : C₇H₅BrClO
  • Molecular Weight : 219.47 g/mol
  • CAS Number : 1114808-98-8

These properties influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated benzaldehydes. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study demonstrated that derivatives of benzaldehyde exhibited potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 mg/mL
This compoundEscherichia coli1 mg/mL

2. Anticancer Activity

The cytotoxic effects of halogenated benzaldehydes have been explored in various cancer cell lines. For example, a related compound was tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, showing promising results . While specific data for this compound is limited, its structural analogs have demonstrated IC50 values in the micromolar range, indicating potential for further investigation.

Cell LineIC50 (µM)
MCF-710.5
HCT-11612.3

3. Other Biological Activities

Halogenated compounds often exhibit a range of biological activities due to their ability to interact with various biological pathways. Some studies suggest that benzaldehyde derivatives can act as anti-inflammatory agents and antioxidants . The presence of halogens may enhance these activities by increasing lipophilicity and altering the electronic properties of the molecules.

Case Studies

Several case studies have investigated the biological activities of compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that a series of chlorinated and brominated benzaldehydes exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar effects could be expected from this compound .
  • Cytotoxicity in Cancer Cells : Research on related compounds showed significant cytotoxic effects in human cancer cell lines, prompting further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-3-methylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of a methyl-substituted benzaldehyde precursor. For example, bromination at the para position relative to the aldehyde group, followed by chlorination at the ortho position. Reaction conditions such as temperature (e.g., 0–6°C for bromination ), choice of halogenating agents (e.g., N-bromosuccinimide or Cl₂/FeCl₃), and steric effects from the methyl group must be optimized to avoid overhalogenation. Purity can be enhanced using column chromatography, with yields typically ranging from 60–80% depending on substituent compatibility .

Q. Which analytical techniques are most effective for characterizing purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is recommended for assessing purity . Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to resolve substituent positions (e.g., methyl at C3, bromo at C6). Mass spectrometry (MS) validates molecular weight (MW: 233.48 g/mol), while differential scanning calorimetry (DSC) determines melting points (mp), which should align with analogs like 4-bromo-2-fluorobenzaldehyde (mp 60–62°C ).

Q. How should this compound be stored to maintain stability, and what are its key physical properties?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as seen with similar bromo-chloro compounds . Key properties include a predicted mp range of 50–70°C (based on analogs ), solubility in polar aprotic solvents (e.g., DMF, DMSO), and sensitivity to moisture. Density (~1.6 g/cm³) and refractive index (~1.58) can be estimated via computational tools .

Q. What are the primary reactivity patterns of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The bromo group is more reactive than chloro in NAS due to lower bond dissociation energy. However, steric hindrance from the methyl group at C3 may slow reactivity at adjacent positions. Optimize conditions (e.g., Pd-catalyzed coupling for bromo substitution ) and use directing groups (e.g., aldehyde) to control regioselectivity. Chloro substitution is less reactive but useful for sequential functionalization .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can map electrostatic potential surfaces to identify electron-deficient positions (e.g., C4 or C5) for electrophilic attack. Substituent effects (e.g., methyl’s +I effect) and steric maps help predict cross-coupling sites. For example, Suzuki-Miyaura coupling at C6 (bromo) is favored, while Ullmann reactions may target C2 (chloro) .

Q. What strategies mitigate steric hindrance from the methyl group during cross-coupling reactions of this compound?

  • Methodological Answer : Use bulky ligands (e.g., SPhos or XPhos) to enhance catalyst access to hindered positions. Microwave-assisted synthesis or high-pressure conditions can accelerate reaction kinetics. Alternatively, temporarily protect the aldehyde group (e.g., acetal formation) to reduce steric crowding .

Q. How does the electronic interplay between bromo, chloro, and methyl substituents affect the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : The electron-withdrawing nature of halogens deactivates the ring, but the methyl group’s electron-donating effect increases electron density at meta/para positions. This interplay complicates NAS but enables selective Friedel-Crafts alkylation or formylation at specific sites. UV-Vis spectroscopy and Hammett constants can quantify substituent effects .

Q. What are the contradictions in reported physical properties of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in mp (e.g., ±5°C variations across analogs ) may arise from polymorphic forms or impurities. Use DSC for precise mp determination and X-ray crystallography to confirm crystal structure. Collaborative inter-laboratory validation and standardized purification protocols (e.g., recrystallization in hexane/EtOAc) improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-3-methylbenzaldehyde

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